molecular formula C15H20N2O4 B7577328 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid

6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid

Cat. No. B7577328
M. Wt: 292.33 g/mol
InChI Key: PVVGFDQSIKGBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid, also known as CX1739, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by researchers at the University of Oxford and has since been studied extensively for its mechanism of action and biochemical effects.

Mechanism of Action

The mechanism of action of 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid is complex and involves the modulation of various signaling pathways. 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. Inhibition of CK2 by 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid leads to the activation of the tumor suppressor protein p53, which in turn leads to the induction of apoptosis in cancer cells. 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid has also been shown to inhibit the activity of the NF-κB pathway, which is a key mediator of inflammation and immune responses.
Biochemical and Physiological Effects:
6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid has also been shown to protect neurons from oxidative stress and inflammation, which are key factors in the progression of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid for lab experiments is its specificity for CK2 and NF-κB pathways, which allows for targeted inhibition of these pathways. 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid also has a relatively low toxicity profile, which makes it an attractive candidate for therapeutic applications. However, one of the limitations of 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid. One area of research is the development of more efficient synthesis methods for 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid, which could improve its solubility and bioavailability. Another area of research is the identification of specific disease targets for 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid, which could lead to the development of more targeted therapies. Additionally, further studies are needed to investigate the long-term effects of 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid on biochemical and physiological processes, as well as its potential for drug interactions.

Synthesis Methods

6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-methylpyridine-3-carboxylic acid with thionyl chloride to yield the corresponding acid chloride. The acid chloride is then reacted with cyclopentanol to form the ester intermediate, which is subsequently treated with N,N-diisopropylethylamine and 2-chloro-N-(2-hydroxyethyl)acetamide to yield 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid.

Scientific Research Applications

6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In cancer research, 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neurodegenerative disorders, 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the progression of these diseases. In inflammatory conditions, 6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid has been shown to reduce the production of pro-inflammatory cytokines, which are key mediators of inflammation.

properties

IUPAC Name

6-(2-cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-10-12(15(19)20)6-7-13(17-10)14(18)16-8-9-21-11-4-2-3-5-11/h6-7,11H,2-5,8-9H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVGFDQSIKGBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)NCCOC2CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Cyclopentyloxyethylcarbamoyl)-2-methylpyridine-3-carboxylic acid

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